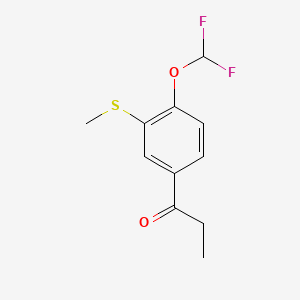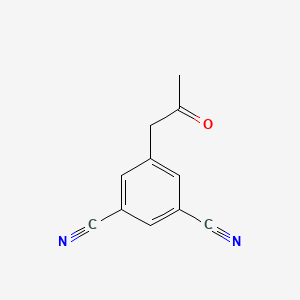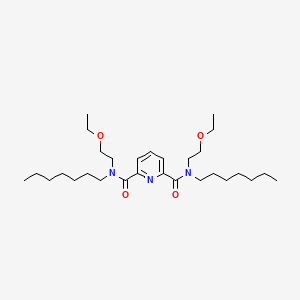![molecular formula C15H23NO B14066723 Formamide, N-[2,4-bis(1,1-dimethylethyl)phenyl]- CAS No. 101355-80-0](/img/structure/B14066723.png)
Formamide, N-[2,4-bis(1,1-dimethylethyl)phenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Formamide, N-[2,4-bis(1,1-dimethylethyl)phenyl]- is a chemical compound with the molecular formula C15H23NO It is known for its unique structure, which includes a formamide group attached to a phenyl ring substituted with two tert-butyl groups at the 2 and 4 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Formamide, N-[2,4-bis(1,1-dimethylethyl)phenyl]- typically involves the reaction of 2,4-bis(1,1-dimethylethyl)phenylamine with formic acid or its derivatives. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. The process may involve heating the reactants and using a catalyst to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in a pure form.
Analyse Des Réactions Chimiques
Types of Reactions
Formamide, N-[2,4-bis(1,1-dimethylethyl)phenyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the formamide group into other functional groups.
Substitution: The phenyl ring can undergo substitution reactions, where the tert-butyl groups may be replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives of the original compound, while substitution reactions can produce a variety of substituted phenyl derivatives.
Applications De Recherche Scientifique
Formamide, N-[2,4-bis(1,1-dimethylethyl)phenyl]- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of various industrial chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of Formamide, N-[2,4-bis(1,1-dimethylethyl)phenyl]- involves its interaction with specific molecular targets. The formamide group can form hydrogen bonds with other molecules, influencing their structure and function. The tert-butyl groups provide steric hindrance, affecting the compound’s reactivity and interactions. These properties make it a valuable tool in studying molecular interactions and developing new materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
Formamide, N-(1,1-dimethylethyl)-: A simpler formamide derivative with a single tert-butyl group.
Phenol, 2,4-bis(1,1-dimethylethyl)-: A phenol derivative with similar tert-butyl substitutions but lacking the formamide group.
Uniqueness
Formamide, N-[2,4-bis(1,1-dimethylethyl)phenyl]- is unique due to its combination of a formamide group and two tert-butyl groups on the phenyl ring. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
101355-80-0 |
|---|---|
Formule moléculaire |
C15H23NO |
Poids moléculaire |
233.35 g/mol |
Nom IUPAC |
N-(2,4-ditert-butylphenyl)formamide |
InChI |
InChI=1S/C15H23NO/c1-14(2,3)11-7-8-13(16-10-17)12(9-11)15(4,5)6/h7-10H,1-6H3,(H,16,17) |
Clé InChI |
BIJDJTNHYMNYEJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=C(C=C1)NC=O)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-Chloro-3-methylbenzo[b]thiophene](/img/structure/B14066650.png)
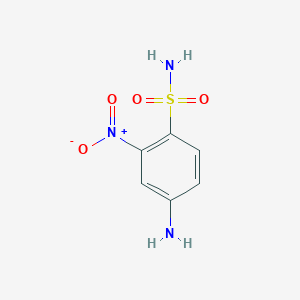
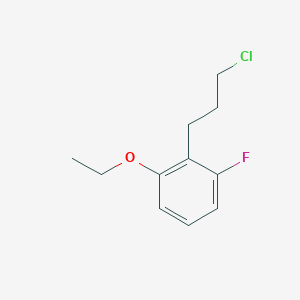
![(8S,9S,13R)-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B14066664.png)
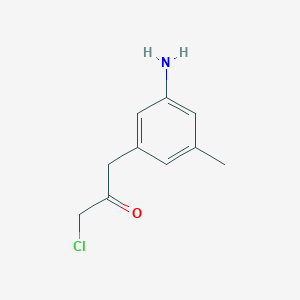
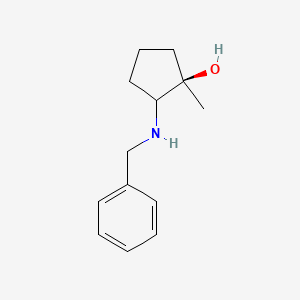
![2-[(Diethoxyphosphoryl)methyl]-3-ethoxy-3-oxopropanoate](/img/structure/B14066686.png)
